Montelukast acyl-b-D-glucuronide

Übersicht

Beschreibung

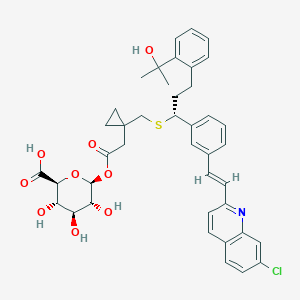

Montelukast acyl-b-D-glucuronide is a metabolite of montelukast, a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. This compound is formed through the conjugation of montelukast with glucuronic acid, facilitated by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This compound is known for its role in the metabolism and excretion of montelukast, contributing to its pharmacokinetic profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Montelukast acyl-b-D-glucuronide is synthesized through the glucuronidation of montelukast. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to montelukast. The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to facilitate the glucuronidation process. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum enzyme activity. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Montelukast acyl-b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by enzymes such as β-glucuronidase. The reaction typically occurs in the liver and intestines.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to nucleophilic sites on proteins or other biomolecules.

Major Products Formed:

Hydrolysis: The major product formed is montelukast, which can then undergo further metabolism.

Transacylation: The major products are protein adducts, which can have implications for drug toxicity and efficacy.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Montelukast acyl-β-D-glucuronide plays a crucial role in understanding the pharmacokinetics of montelukast. It is primarily formed through the action of uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3, which is responsible for the glucuronidation process. This metabolic pathway is essential for the elimination of montelukast from the body and can influence its therapeutic efficacy and safety profile.

- Metabolism Insights : Research indicates that montelukast undergoes extensive metabolism, with acyl-glucuronides being significant metabolites. The study by Schoch et al. (2015) demonstrated that both direct glucuronidation and P450-mediated oxidation contribute to montelukast metabolism, with UGT1A3 being a key enzyme in this process .

- Variability in Metabolism : A comprehensive pharmacogenomic study highlighted substantial interindividual variability in the pharmacokinetic parameters of montelukast and its metabolites, including acyl-glucuronide (M1). The variability was observed in areas under the plasma concentration-time curve (AUC), indicating that genetic factors may influence how different individuals metabolize the drug .

Drug Interaction Studies

Montelukast acyl-β-D-glucuronide is also important in evaluating drug-drug interactions. For instance, when montelukast is coadministered with gemfibrozil, a known inhibitor of CYP2C8, there is a marked increase in montelukast exposure due to reduced metabolism via the 36-hydroxylation pathway. This interaction suggests that monitoring levels of montelukast acyl-β-D-glucuronide could provide insights into potential adverse effects or therapeutic failures when combined with other medications .

Development of Analytical Methods

The identification and quantification of montelukast acyl-β-D-glucuronide have led to advancements in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). These methods are crucial for accurately measuring drug concentrations and understanding their pharmacokinetic profiles.

Clinical Implications

Understanding the role of montelukast acyl-β-D-glucuronide has significant clinical implications:

- Dosing Adjustments : Knowledge about how different genetic variants affect glucuronidation can lead to personalized dosing strategies for patients based on their metabolic profiles.

- Safety Monitoring : By tracking levels of this metabolite, healthcare providers can better assess the risk of side effects or therapeutic failures associated with montelukast therapy.

Future Research Directions

Future studies should focus on:

- Identifying Additional UGTs : While UGT1A3 has been identified as a primary enzyme involved in the metabolism of montelukast, further research could uncover additional UGTs contributing to this process.

- Longitudinal Studies : Conducting longitudinal studies to assess how genetic variations impact long-term outcomes in patients receiving montelukast therapy.

Wirkmechanismus

Montelukast acyl-b-D-glucuronide exerts its effects primarily through its role in the metabolism of montelukast. The compound is formed through the glucuronidation of montelukast, which is then excreted via the bile. This process helps to regulate the levels of montelukast in the body, ensuring its therapeutic efficacy. The molecular targets involved include the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) and the cysteinyl leukotriene receptor 1 (CysLT1), which montelukast antagonizes .

Vergleich Mit ähnlichen Verbindungen

Montelukast acyl-b-D-glucuronide can be compared with other acyl glucuronides, such as:

- Ibuprofen acyl glucuronide

- Diclofenac acyl glucuronide

- Naproxen acyl glucuronide

Uniqueness: this compound is unique due to its specific role in the metabolism of montelukast, a leukotriene receptor antagonist. Unlike other acyl glucuronides, which are primarily involved in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs), this compound is involved in the regulation of inflammatory responses in asthma and allergic rhinitis .

Biologische Aktivität

Montelukast acyl-β-D-glucuronide (M1) is a significant metabolite of montelukast, a leukotriene receptor antagonist commonly used in asthma management. This article explores its biological activity, metabolism, and implications for pharmacokinetics and toxicity based on recent research findings.

Overview of Montelukast and Its Metabolism

Montelukast is primarily metabolized in the liver through cytochrome P450 enzymes and uridine diphospho-glucuronosyltransferases (UGTs). The major metabolic pathways include:

- Oxidative Metabolism : Predominantly mediated by CYP2C8, CYP2C9, and CYP3A4.

- Glucuronidation : Montelukast undergoes direct glucuronidation to form montelukast acyl-β-D-glucuronide, primarily catalyzed by UGT1A3 .

Pharmacokinetics

Montelukast acyl-β-D-glucuronide exhibits variable pharmacokinetic profiles among individuals. Studies show substantial interindividual variability in the area under the plasma concentration-time curve (AUC) for montelukast and its metabolites:

| Metabolite | AUC Variability |

|---|---|

| Montelukast | 8.7-fold |

| M1 (Acyl-β-D-glucuronide) | 13-fold |

| M5R | 30-fold |

| M5S | 22-fold |

| M6 | 23-fold |

This variability can be attributed to genetic polymorphisms in UGT1A3 and other drug-metabolizing enzymes .

Toxicity and Safety Profile

Research indicates that montelukast acyl-β-D-glucuronide can exhibit cytotoxic effects. In vitro studies have demonstrated that montelukast shows significant mitochondrial toxicity, which may be related to its acyl glucuronide metabolites . The assessment of acyl glucuronides' reactivity has become crucial in evaluating drug safety profiles. Drugs categorized as "safe" demonstrated longer half-lives and less reactivity compared to those labeled as "warning" or "withdrawn" .

In Vitro Studies

In vitro experiments using human liver microsomes have confirmed that montelukast is extensively glucuronidated to form M1. The kinetics of this process suggest that UGT-mediated pathways may play a more significant role than previously understood. Specifically, UGT1A3 has been identified as the key enzyme involved in the formation of montelukast acyl-β-D-glucuronide .

Clinical Implications

The clinical implications of these findings are profound. Genetic variations in UGT1A3 can significantly affect drug metabolism, leading to altered therapeutic outcomes. For instance, carriers of specific UGT1A3 alleles showed increased AUC for M1, indicating a potential risk for enhanced side effects or therapeutic failures due to altered drug clearance rates .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJRVQZUUOADNS-IIHPLMAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44ClNO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188717-17-1 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.